

1,4-dinitrosobenzene chemical structure and properties

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Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

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An In-depth Technical Guide to 1,4-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **1,4-dinitrosobenzene** (CAS No. 105-12-4). The information is intended for use in research, chemical synthesis, and materials science applications.

Chemical Structure and Identification

1,4-Dinitrosobenzene is an aromatic organic compound featuring a benzene ring substituted with two nitroso functional groups (-NO) at the para positions. This symmetrical arrangement dictates its chemical reactivity and physical properties. In the solid state, it exists as a yellow-brown amorphous polymer due to intermolecular interactions between the nitroso groups.^[1]

Molecular Identifiers:

- Molecular Formula: C₆H₄N₂O₂
- Molecular Weight: 136.11 g/mol ^[2]
- IUPAC Name: **1,4-dinitrosobenzene**^[3]

- Canonical SMILES: C1=CC(=CC=C1N=O)N=O[\[3\]](#)
- InChI Key: MKZXROSCOHNKDX-UHFFFAOYSA-N[\[3\]](#)

Caption: Chemical structure of **1,4-dinitrosobenzene**.

Physical and Chemical Properties

1,4-Dinitrosobenzene is a reactive compound that can undergo polymerization and is sensitive to heat and light. Its physical properties can vary, and some data points are estimates due to the compound's reactivity.

Property	Value	Reference(s)
Appearance	Light yellow to brown amorphous solid/powder	[1]
Melting Point	146.5 °C or 178-180 °C (decomposes)	[4] [5]
Boiling Point	250.35 °C (rough estimate)	[5]
Density	1.4175 g/cm ³ (rough estimate)	[5]
Solubility	Sparingly soluble in organic solvents.	[1]
Stability	Stable at normal temperature and pressure. Decomposes upon exposure to fire, high temperature, vibration, or friction.	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,4-dinitrosobenzene**. Due to its tendency to polymerize, spectra may vary based on the sample's state (monomeric vs. polymeric).

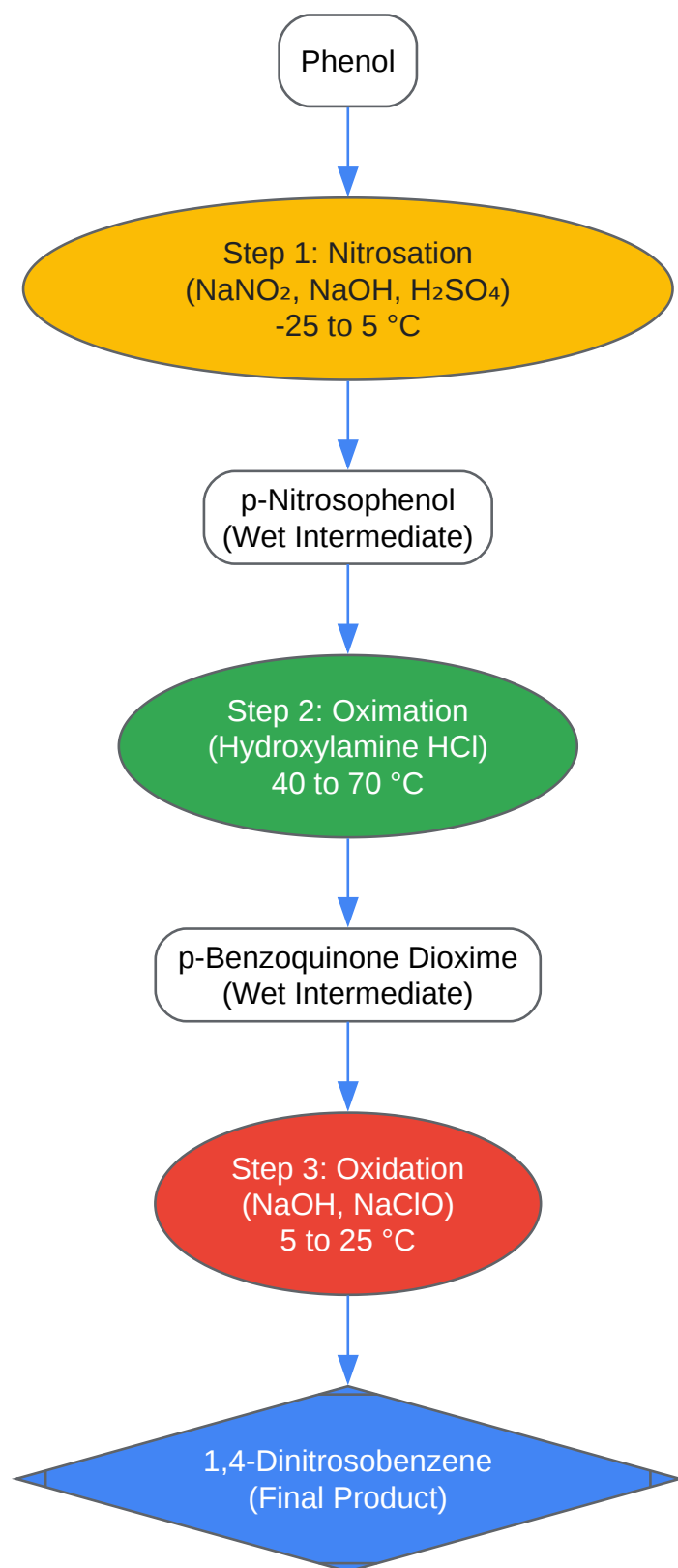
Spectroscopic Method	Data	Reference(s)
¹ H NMR (89.56 MHz, CDCl ₃)	δ 8.43 ppm (s, 4H). The four aromatic protons are chemically equivalent, resulting in a single sharp peak.	[2]
Infrared (IR) Spectroscopy	Monomer (in Ar matrix): N=O stretch at ~1516 cm ⁻¹ . Polymer: Appearance of a strong band for the E-azodioxy group. General: Aromatic C-H stretch (>3000 cm ⁻¹), C=C ring stretches (1600-1400 cm ⁻¹), and a characteristic out-of-plane C-H bending for para-substitution (860-800 cm ⁻¹).	[1]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 136 (66.4% relative intensity). Major Fragments: m/z 106 (32.3%), m/z 76 (100%), m/z 50 (52.5%).	[2]

Experimental Protocols

Synthesis of 1,4-Dinitrosobenzene

Two primary synthesis routes are documented in patent literature. The first is a three-step process starting from phenol, and the second is an oxidation of p-benzoquinone dioxime.

This method involves three continuous steps without the need for drying the wet intermediates.



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- To cite this document: BenchChem. [1,4-dinitrosobenzene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086489#1-4-dinitrosobenzene-chemical-structure-and-properties]

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